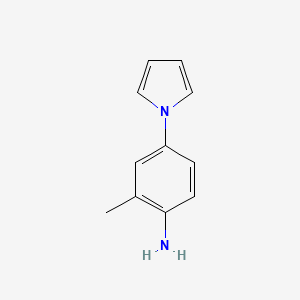

2-methyl-4-(1H-pyrrol-1-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methyl-4-(1H-pyrrol-1-yl)aniline” is a chemical compound with a molecular formula of C11H12N2 . It is a derivative of aniline and pyrrole, two important classes of organic compounds. Anilines are primary amines that have the amino group attached to a phenyl group, and pyrroles are heterocyclic aromatic organic compounds, consisting of a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of “2-methyl-4-(1H-pyrrol-1-yl)aniline” and its derivatives has been a subject of research. One method involves an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines. This process utilizes simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields . The transformations also feature inexpensive metal catalysts (copper or iron) and a green oxidant (O2) .Molecular Structure Analysis

The molecular structure of “2-methyl-4-(1H-pyrrol-1-yl)aniline” consists of a pyrrole ring attached to an aniline group. The molecular weight of this compound is 172.23 . The InChI key, which is a unique identifier for the compound, is ILMNNLNRNDQVLX-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound “2-methyl-4-(1H-pyrrol-1-yl)aniline” can undergo various chemical reactions. For instance, it can participate in copper or iron-catalyzed aerobic oxidative carboamination reactions . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .Applications De Recherche Scientifique

- Pyrrolo[1,2-a]quinoxalines : Researchers have developed an efficient method for constructing pyrrolo[1,2-a]quinoxalines using 2-methyl-4-(1H-pyrrol-1-yl)aniline. This reaction involves C–C bond cleavage and new C–C and C–N bond formation .

- Bioprocess Optimization : In biotechnology, 2-methyl-4-(1H-pyrrol-1-yl)aniline derivatives have been evaluated for their impact on cell-specific productivity. For instance, 2,5-dimethylpyrrole, a partial structure of this compound, enhances productivity in certain cell cultures .

Heterocyclic Chemistry

Cell-Specific Productivity Enhancement

Safety and Hazards

The safety data sheet for a similar compound, 4-(1H-Pyrrol-1-yl)aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Orientations Futures

The future directions for the research and development of “2-methyl-4-(1H-pyrrol-1-yl)aniline” and its derivatives could involve exploring their potential applications in various fields, such as medicinal chemistry, due to their diverse biological activities . Additionally, the development of new synthetic methods for the construction of this important skeleton is highly desirable .

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of pyrrolo[1,2-a]quinoxalines , which are heterocyclic compounds present in various biologically active agents .

Mode of Action

The compound 2-methyl-4-(1H-pyrrol-1-yl)aniline participates in a Cu(II)-catalyzed domino reaction with alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .

Biochemical Pathways

The compound is involved in the synthesis of pyrrolo[1,2-a]quinoxalines , which have been shown to possess various biological activities .

Result of Action

It’s known that the compound is used in the synthesis of pyrrolo[1,2-a]quinoxalines , which have been shown to possess various biological activities .

Propriétés

IUPAC Name |

2-methyl-4-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCGLIZCBVLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2799711.png)

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B2799718.png)

![1-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2799720.png)

![2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2799722.png)

![4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2799724.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2799725.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2799729.png)

![2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2799730.png)

![1-benzyl-N-[(E)-dimethylaminomethylideneamino]piperidine-4-carboxamide](/img/structure/B2799732.png)